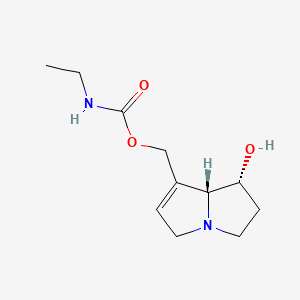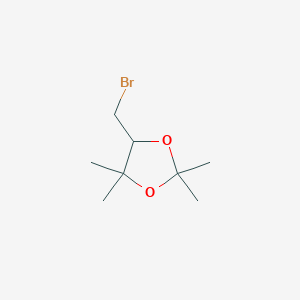
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. It is characterized by the presence of a bromomethyl group attached to a dioxolane ring, which is further substituted with four methyl groups. This compound is of interest due to its unique chemical structure and reactivity, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the bromination of 2,2,4,4-tetramethyl-1,3-dioxolane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the bromination process can be optimized by using alternative brominating agents and solvents to reduce environmental impact and improve safety.
化学反应分析
Types of Reactions
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Hydroxymethyl)-2,2,4,4-tetramethyl-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
2,2,4,4-Tetramethyl-1,3-dioxolane: Lacks the bromomethyl group.
Uniqueness
5-(Bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.
属性
CAS 编号 |
79033-16-2 |
|---|---|
分子式 |
C8H15BrO2 |
分子量 |
223.11 g/mol |
IUPAC 名称 |
5-(bromomethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(2)6(5-9)10-8(3,4)11-7/h6H,5H2,1-4H3 |
InChI 键 |
BRKUYSKHEHDQKF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(O1)(C)C)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



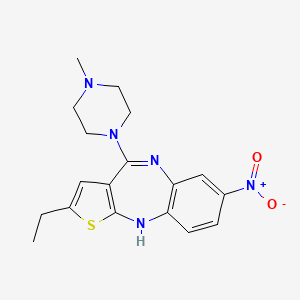
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
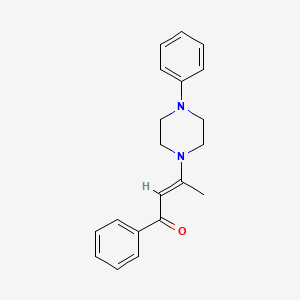
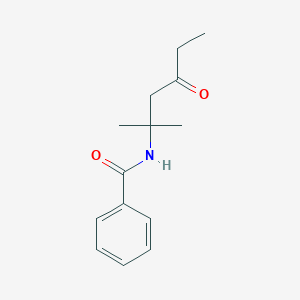
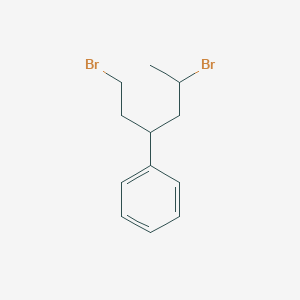
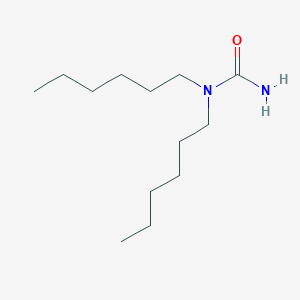
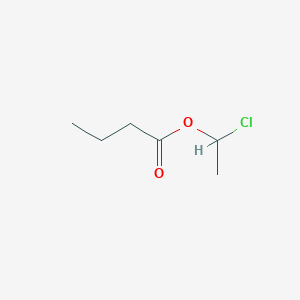
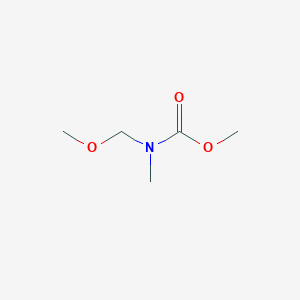

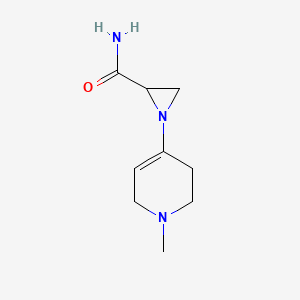
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-prolyl-L-prolinamide](/img/structure/B14434881.png)
